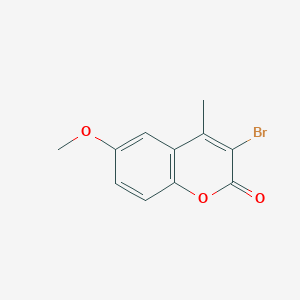

3-Bromo-6-methoxy-4-methyl-chromen-2-one

Description

Properties

IUPAC Name |

3-bromo-6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-8-5-7(14-2)3-4-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKZTGCIXUGNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-4-methyl-chromen-2-one typically involves the bromination of 6-methoxy-4-methylchromen-2-one. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-4-methyl-chromen-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the chromenone structure can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted chromenones with various functional groups.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-methoxy-4-methyl-chromen-2-one has been investigated for its anticancer properties . Research indicates that it can inhibit specific enzymes involved in cell proliferation, suggesting potential as a lead compound for drug development targeting cancer cells. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic genes.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , particularly against bacterial strains. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication, highlighting its potential as an antibacterial agent. This property could be further explored for developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation, facilitates the development of new materials and compounds with tailored properties.

Potential Anticoagulant Properties

Research has also explored the compound's potential as an anticoagulant , which could be beneficial in treating cardiovascular diseases. Its interaction with specific molecular targets related to coagulation pathways suggests it may have therapeutic applications in this area.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on Ehrlich ascites carcinoma cells, researchers observed that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of gene expression related to cell survival.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it effectively inhibited bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-4-methyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromenone core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Position : Bromine at position 3 (target compound) vs. 6 (6-Bromo-3-methyl-2H-chromen-2-one) alters electronic effects. The 3-bromo group deactivates the ring for electrophilic substitution, while the 6-methoxy group activates adjacent positions .

- Reactivity : The bromomethyl group in 4-Bromomethyl-6-methoxy-2H-chromen-2-one makes it more reactive in nucleophilic substitutions compared to the target compound’s stable bromo group .

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves water solubility compared to non-polar analogs like 6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one. However, bromine and methyl groups increase logP (3.93), indicating moderate hydrophobicity .

- Thermal Stability : Methyl and methoxy substituents enhance thermal stability, with decomposition temperatures >250°C, compared to acetylated analogs (<200°C) .

Biological Activity

3-Bromo-6-methoxy-4-methyl-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a bromine atom and methoxy group, which contribute to its unique pharmacological properties. Research has indicated that it possesses potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Chemical Structure

The molecular formula of this compound is C_11H_9BrO_3. Its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit various enzymes and pathways involved in disease processes, including cancer and inflammation.

- Enzyme Inhibition : It has been reported to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL .

Biological Activity Data

| Biological Activity | Target/Pathway | IC50/Effect | Reference |

|---|---|---|---|

| CDK4 Inhibition | Cell Cycle Regulation | 0.036 µM | |

| Antimicrobial | Bacterial Strains | 1 - 4 μg/mL | |

| Anticancer | MCF-7 Cell Line | 0.0136 µM |

Case Studies and Research Findings

- Anticancer Properties : A study focused on the anticancer potential of coumarin derivatives, including this compound, found that it exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's IC50 values were particularly low, indicating high potency .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The presence of electron-donating groups significantly enhanced its antimicrobial potency compared to other coumarin derivatives .

- Potential Agricultural Applications : The compound's biological activity extends to agricultural applications where it shows promise as a pesticide due to its efficacy against plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.